N,N-dimethyl-1-(5H-pyrrolo[2,3-b]pyrazin-7-yl)methanamine
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Overview
Description
N,N-dimethyl-1-(5H-pyrrolo[2,3-b]pyrazin-7-yl)methanamine is a nitrogen-containing heterocyclic compound that features a pyrrole ring fused with a pyrazine ring. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-1-(5H-pyrrolo[2,3-b]pyrazin-7-yl)methanamine typically involves the cyclization of appropriate precursors. One common method includes the use of halo-pyrazine derivatives, which undergo palladium-catalyzed Sonogashira cross-coupling followed by base-induced C–N cyclization . Another approach involves regioselective amination reactions of dihalo-pyrrolopyrazines under microwave irradiation .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of scalable and efficient synthetic routes, such as those involving microwave-assisted reactions and palladium-catalyzed processes, is likely to be employed to meet industrial demands .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-1-(5H-pyrrolo[2,3-b]pyrazin-7-yl)methanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms, such as amines.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
N,N-dimethyl-1-(5H-pyrrolo[2,3-b]pyrazin-7-yl)methanamine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of N,N-dimethyl-1-(5H-pyrrolo[2,3-b]pyrazin-7-yl)methanamine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit kinase activity by binding to the active site of the enzyme, thereby blocking its function . The compound’s structure allows it to form hydrogen bonds and other interactions with its targets, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[1,2-a]pyrazine: Exhibits more antibacterial, antifungal, and antiviral activities.
Dipyrrolopyrazine: Known for its applications in optoelectronic materials.
Pyrrolothieno-pyrazine: Used in the development of organic electronic devices.
Uniqueness
Its unique structure allows for diverse interactions with biological targets, making it a valuable compound for drug discovery and development .
Properties
CAS No. |
4121-25-9 |
---|---|
Molecular Formula |
C9H12N4 |
Molecular Weight |
176.22 g/mol |
IUPAC Name |
N,N-dimethyl-1-(5H-pyrrolo[2,3-b]pyrazin-7-yl)methanamine |
InChI |
InChI=1S/C9H12N4/c1-13(2)6-7-5-12-9-8(7)10-3-4-11-9/h3-5H,6H2,1-2H3,(H,11,12) |
InChI Key |
OCTNAMANGOAZGN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=CNC2=NC=CN=C12 |
Origin of Product |
United States |
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